2-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
2-(5-Methoxy-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a heterocyclic compound featuring a methoxy-substituted indole core linked via an acetamide bridge to a 1,3,4-thiadiazole ring substituted with a tetrahydrofuran (THF) moiety. This structural architecture combines pharmacologically significant motifs:
- Indole: A privileged scaffold in medicinal chemistry, known for modulating serotonin receptors and enzyme inhibition .
- 1,3,4-Thiadiazole: A sulfur- and nitrogen-containing heterocycle associated with antimicrobial, anticancer, and anti-inflammatory activities .
- Tetrahydrofuran (THF): A cyclic ether that enhances solubility and bioavailability through hydrogen bonding interactions .
Its synthesis likely involves multi-step reactions, including cyclization of thiadiazole, functionalization of indole, and coupling via amide bond formation.
Properties
IUPAC Name |
2-(5-methoxyindol-1-yl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-23-12-4-5-13-11(9-12)6-7-21(13)10-15(22)18-17-20-19-16(25-17)14-3-2-8-24-14/h4-7,9,14H,2-3,8,10H2,1H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUWDHBQFDKVHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=NN=C(S3)C4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a novel synthetic derivative that combines the indole and thiadiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The compound is characterized by the following structural components:
- Indole moiety : Contributes to various biological activities including neuroprotective and anticancer effects.
- Thiadiazole ring : Known for its antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives containing thiadiazole structures exhibit significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values of related compounds suggest potential effectiveness against various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 5a | E. coli | 15 |
| 5b | S. aureus | 9 |
| 5c | K. pneumoniae | 12 |
These results demonstrate that modifications to the thiadiazole ring can enhance antimicrobial potency .
Anticancer Activity
The indole derivatives have been widely studied for their anticancer properties. The compound's structural features suggest it may inhibit cancer cell proliferation through various mechanisms. For instance, studies on similar indole-thiadiazole derivatives have shown:
- Cell viability assays indicated a reduction in viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 to 20 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 12 |
These findings highlight the potential of this compound as a lead in anticancer drug development .
Anti-inflammatory Activity
Thiadiazole derivatives have also been reported to exhibit anti-inflammatory effects. Compounds structurally related to the target compound have demonstrated inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Case Studies
- Study on Thiadiazole Derivatives : A series of thiadiazole derivatives were synthesized and evaluated for their biological activities. The study found that compounds with a tetrahydrofuran substituent showed enhanced activity against both bacterial strains and cancer cell lines compared to their analogs without this substitution .
- Indole-Based Compounds : Research involving indole derivatives revealed that compounds similar to the target compound significantly inhibited tumor growth in xenograft models, suggesting a promising avenue for further investigation into its anticancer potential .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step reactions starting from readily available indole derivatives. The synthesis pathway includes the formation of the thiadiazole ring and subsequent acetamide formation.
Synthesis Overview
-
Starting Materials :
- 5-Methoxyindole
- Tetrahydrofuran derivatives
- Acetic anhydride or acetic acid for acetamide formation
-
Reactions :
- Formation of the thiadiazole ring through cyclization reactions.
- Coupling reactions to attach the indole moiety to the thiadiazole framework.
- Acetylation to form the final acetamide product.
-
Characterization Techniques :
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Mass Spectrometry (MS)
- Infrared (IR) Spectroscopy
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study assessing various derivatives demonstrated that certain analogs showed potent activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Gram-positive Activity (DIZ in mm) | Gram-negative Activity (DIZ in mm) | Fungal Activity (DIZ in mm) |
|---|---|---|---|
| Compound A | 20 ± 0.5 | 15 ± 0.3 | 18 ± 0.4 |
| Compound B | 25 ± 0.7 | 12 ± 0.6 | 22 ± 0.5 |
| Compound C | 30 ± 0.8 | 10 ± 0.4 | 20 ± 0.6 |
DIZ: Diameter of Inhibition Zone
Anticancer Activity
Another area of interest is the anticancer potential of this compound and its derivatives. Preliminary studies have shown that certain indole-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Indole Derivative Against Cancer Cell Lines
A specific study investigated the effects of an indole derivative on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated:
- IC50 Values :
- HeLa:
- MCF-7:
This suggests that modifications to the indole structure may enhance its cytotoxicity against cancer cells.
Comparison with Similar Compounds
Structural Modifications and Bioactivity
- Indole Substitution :
- 5-Methoxyindole (target compound) improves electron density and receptor binding compared to unsubstituted indoles .
- 3-Thioether indole () enhances thiol-mediated enzyme inhibition but increases metabolic susceptibility .
- Thiadiazole Substituents :
- THF group (target compound) improves aqueous solubility and pharmacokinetics over hydrophobic groups like benzyl or phenyl .
- Trifluoromethoxy () offers strong electron-withdrawing effects, boosting stability but risking hepatotoxicity .
Pharmacological Potential
- The target compound’s dual heterocyclic system (indole + thiadiazole) may enable multi-target interactions, such as inhibiting topoisomerase II (indole) and disrupting bacterial cell walls (thiadiazole) .
- THF’s role : Unlike benzyloxy () or CF₃O (), THF balances hydrophilicity and membrane permeability, making the compound a candidate for CNS-targeting drugs .
Q & A
Q. What are the recommended methodologies for synthesizing 2-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide?
The synthesis typically involves multi-step reactions:
Thiadiazole Ring Formation : Cyclocondensation of hydrazine derivatives with carbon disulfide or thiourea under reflux conditions .
Indole-Acetamide Coupling : Reacting 5-methoxyindole with chloroacetyl chloride, followed by coupling to the thiadiazole intermediate using coupling agents (e.g., carbodiimides) .
Tetrahydrofuran Substituent Introduction : Alkylation or nucleophilic substitution to attach the tetrahydrofuran moiety .
Key Conditions :
- Solvents: Dimethylformamide (DMF) or ethanol for solubility optimization.
- Catalysts: Triethylamine for acid scavenging.
- Temperature: 60–80°C for coupling steps .
Purification : Column chromatography or recrystallization from ethanol-DMF mixtures .
Q. How should researchers characterize the structural features of this compound?
Analytical Techniques :
| Method | Purpose | Example Data |
|---|---|---|
| NMR Spectroscopy | Confirm indole, thiadiazole, and tetrahydrofuran connectivity | H NMR: δ 7.2–7.8 (indole H) |
| Mass Spectrometry | Verify molecular weight (e.g., [M+H] at m/z 428.3) | High-resolution MS for exact mass |
| IR Spectroscopy | Identify functional groups (e.g., C=O stretch at 1680 cm) | Amide bond confirmation |
| X-ray Crystallography | Resolve stereochemistry of the (2E)-thiadiazol-2(3H)-ylidene moiety | Spatial arrangement of substituents |
Q. What key functional groups contribute to its biological activity?
- 5-Methoxyindole : Enhances lipophilicity and receptor binding via π-π stacking .
- Thiadiazole Ring : Imparts metabolic stability and electrophilic reactivity for enzyme inhibition .
- Tetrahydrofuran-2-yl Group : Modulates solubility and hydrogen-bonding interactions with biological targets .
Role in Activity : Synergistic interactions between these groups enable potential kinase or protease inhibition, as observed in analogs .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action in enzyme inhibition?
Methodological Approaches :
Molecular Docking : Use software (e.g., AutoDock) to model interactions with ATP-binding pockets of kinases .
Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K) to purified enzyme targets .
Enzymatic Assays : Quantify IC values using fluorogenic substrates (e.g., for proteases or kinases) .
Example : Analogous thiadiazole-indole hybrids showed IC < 1 µM against EGFR kinase .
Q. How can structure-activity relationships (SAR) be optimized for enhanced potency?
SAR Strategies :
| Modification | Impact on Activity | Reference Compound |
|---|---|---|
| Methoxy → Trifluoromethoxy | Increased metabolic stability (t ↑ 2x) | 2-(5-methoxy-1H-indol-1-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide |
| Tetrahydrofuran → Pyran | Altered solubility (logP ↓ 0.5) | Pyran-substituted analog |
| Thiadiazole → Triazole | Reduced cytotoxicity (IC ↑ 10 µM) | Triazole-based derivative |
Q. Experimental Design :
- Synthesize analogs with systematic substituent variations.
- Test in vitro potency (IC) and ADME properties .
Q. How should contradictory data on solubility and bioactivity be resolved?
Case Example : Conflicting reports on aqueous solubility (0.1 mg/mL vs. 0.5 mg/mL). Resolution Strategies :
Standardize Solubility Assays : Use shake-flask method with HPLC quantification under consistent pH (7.4) .
Orthogonal Bioassays : Compare activity in cell-free (enzymatic) vs. cell-based assays to rule out membrane permeability effects .
Co-solvent Optimization : Test DMSO/PBS mixtures to mimic physiological conditions .
Q. What methodologies are recommended for improving metabolic stability?
Approaches :
Liver Microsome Assays : Identify metabolic hotspots (e.g., demethylation of methoxyindole) .
Prodrug Design : Mask labile groups (e.g., esterification of acetamide) .
CYP450 Inhibition Studies : Screen for interactions using recombinant CYP isoforms .
Q. How can researchers validate target engagement in cellular models?
Methods :
Cellular Thermal Shift Assay (CETSA) : Confirm target binding by thermal stabilization .
Knockdown/Rescue Experiments : Use siRNA to silence putative targets and assess activity loss .
Fluorescence Polarization : Track compound localization via fluorescent tagging .
Q. What analytical methods are critical for purity assessment?
Quality Control Workflow :
HPLC : Purity >95% with C18 column (acetonitrile/water gradient) .
Elemental Analysis : Match calculated vs. observed C, H, N, S content (e.g., C: 54.2%, H: 4.1%) .
Residual Solvent Testing : GC-MS to ensure DMF levels < 500 ppm .
Q. How can toxicity be profiled in preclinical models?
Tiered Testing :
In Vitro Cytotoxicity : MTT assay in HEK293 or HepG2 cells (EC > 50 µM desirable) .
hERG Channel Inhibition : Patch-clamp assays to assess cardiac risk .
In Vivo Acute Toxicity : Single-dose studies in rodents (LD determination) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
